(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane

Vue d'ensemble

Description

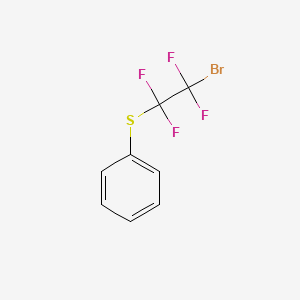

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane is a chemical compound with the molecular formula C8H5BrF4S and a molecular weight of 289.09 . It is intended for research use only.

Molecular Structure Analysis

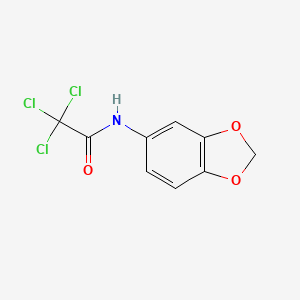

The molecular structure of (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane consists of a phenyl group (benzene ring) attached to a sulfane group, which is further connected to a 2-bromo-1,1,2,2-tetrafluoroethyl group .Chemical Reactions Analysis

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane has been developed as a tetrafluoroethyl-radical and tetrafluoroethylene-diradical synthons for additions to alkenes .Applications De Recherche Scientifique

Radical Addition and Synthesis

- Chernykh and Beier (2013) developed a method using (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane for radical additions to alkenes, leading to bromine-free products and compounds with the tetrafluoroethyl group. This showcases its utility in synthesizing tetrafluoroethylene-containing alkanes, expanding the toolkit for constructing fluoroorganic compounds (Chernykh & Beier, 2013).

Fluoroalkylation and Transition Metals

- Zhu et al. (2015) conducted a systematic investigation on the tetrafluoroethylenation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds, highlighting the significant role of the substituent R on the reactivity of α,α-difluoroalkyl copper species RCF2Cu. This study aids in understanding and developing new fluoroalkylation reactions promoted by transition metals (Zhu et al., 2015).

Mécanisme D'action

Target of Action

It’s known that this compound is a fluoroalkylbromide . Fluoroalkylbromides are often used in organic synthesis due to their reactivity, suggesting that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that this compound is a radical source of the phenylsulfanyltetrafluoroethyl moiety . This suggests that it may undergo reactions that generate radicals, which can then interact with other molecules in the system.

Propriétés

IUPAC Name |

(2-bromo-1,1,2,2-tetrafluoroethyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKRNLPIVVTRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)

![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2606082.png)

![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)

![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2606087.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606090.png)

![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2606092.png)